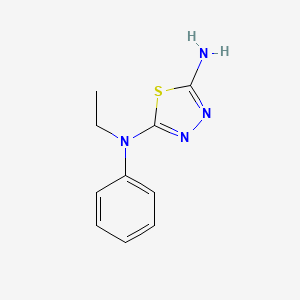

N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine

Übersicht

Beschreibung

N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is an organic compound belonging to the class of 1,3,4-thiadiazoles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of phenylthiosemicarbazide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has indicated that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticonvulsant properties. For example, compounds structurally similar to N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine have shown effectiveness in various seizure models. A study demonstrated that certain thiadiazole derivatives provided substantial protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The compound's mechanism of action is believed to involve modulation of GABAergic and voltage-gated ion channels .

Antimicrobial Properties

The 1,3,4-thiadiazole moiety has been associated with notable antimicrobial activity. Research indicates that derivatives of this compound exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain substituted thiadiazoles have shown minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like streptomycin and fluconazole . This suggests potential applications in treating bacterial infections.

Anticancer Potential

Compounds containing the thiadiazole structure have also been investigated for their anticancer properties. Studies have reported that specific derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The ability of these compounds to target cancer cells while sparing normal cells presents a promising avenue for cancer therapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions between appropriate diamines and sulfur-containing reagents. Understanding the structure-activity relationship is crucial in optimizing the pharmacological properties of these compounds. Modifications at different positions on the thiadiazole ring can enhance activity or reduce toxicity.

| Modification | Effect |

|---|---|

| Substitution at C-5 | Increased anticonvulsant potency |

| Aromatic groups | Enhanced antimicrobial activity |

| Alkyl chain length | Altered solubility and bioavailability |

Study on Anticonvulsant Activity

In a comparative study involving various thiadiazole derivatives, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide was found to be 1.8 times more effective than valproic acid in controlling seizures in animal models . This underscores the potential of thiadiazole derivatives as alternatives or adjuncts to existing anticonvulsants.

Antimicrobial Efficacy Assessment

A series of N-Ethyl-N-phenyl-1,3,4-thiadiazole derivatives were tested against multiple bacterial strains. The results indicated that specific substitutions led to significant improvements in antibacterial activity compared to standard treatments . This highlights the importance of chemical modifications in enhancing therapeutic efficacy.

Wirkmechanismus

The mechanism of action of N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Phenyl-1,3,4-thiadiazole-2,5-diamine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

N-Ethyl-1,3,4-thiadiazole-2,5-diamine: Lacks the phenyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is unique due to the presence of both ethyl and phenyl groups, which enhance its solubility, stability, and biological activity compared to its analogs .

Biologische Aktivität

N-Ethyl-N-phenyl-1,3,4-thiadiazole-2,5-diamine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article provides an overview of the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring with ethyl and phenyl substituents at the nitrogen atoms. This unique structure contributes to its biological activity through various mechanisms.

1. Antimicrobial Activity

Research has shown that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : this compound has been tested against various bacterial strains. Studies indicate that it possesses noteworthy activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also demonstrates antifungal properties against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. This compound has shown cytotoxic effects in various cancer cell lines:

These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro and in vivo:

- In vitro Studies : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

- In vivo Studies : Animal models demonstrated reduced edema in paw inflammation assays when treated with the compound .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Biomolecules : The mesoionic nature of thiadiazoles allows them to interact effectively with biomolecules like DNA and proteins . This interaction can disrupt cellular functions leading to cytotoxic effects in cancer cells.

- Enzyme Inhibition : Some studies suggest that thiadiazole derivatives may act as enzyme inhibitors in metabolic pathways associated with inflammation and microbial resistance .

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A study on its antibacterial properties revealed a significant reduction in bacterial load in infected animal models treated with the compound compared to controls .

- Case Study 2 : Clinical trials assessing its anticancer efficacy showed promising results in patients with advanced carcinoma types when used as an adjunct therapy alongside standard treatments .

Eigenschaften

IUPAC Name |

2-N-ethyl-2-N-phenyl-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-14(8-6-4-3-5-7-8)10-13-12-9(11)15-10/h3-7H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAIPLQBOOHEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.